molecular formula C8H20N2O B13096961 2-((2-Aminoethyl)(isobutyl)amino)ethanol

2-((2-Aminoethyl)(isobutyl)amino)ethanol

Cat. No.: B13096961
M. Wt: 160.26 g/mol
InChI Key: AWTPHWKSPVSYBM-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)(isobutyl)amino)ethanol is an organic compound with the molecular formula C8H20N2O. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)(isobutyl)amino)ethanol typically involves the reaction of isobutylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of isobutylamine attacks the carbon atom bonded to the chlorine atom in 2-chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)(isobutyl)amino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or alcohol group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products formed are ketones or aldehydes, depending on the specific reaction conditions.

    Reduction: The major product is a primary amine.

    Substitution: The products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

2-((2-Aminoethyl)(isobutyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)(isobutyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The amine and alcohol functional groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups but lacking the isobutyl substituent.

    Aminoethylethanolamine: Contains an additional ethylene bridge between the amine and alcohol groups.

Uniqueness

2-((2-Aminoethyl)(isobutyl)amino)ethanol is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

2-[2-aminoethyl(2-methylpropyl)amino]ethanol

InChI

InChI=1S/C8H20N2O/c1-8(2)7-10(4-3-9)5-6-11/h8,11H,3-7,9H2,1-2H3

InChI Key

AWTPHWKSPVSYBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCN)CCO

Origin of Product

United States

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